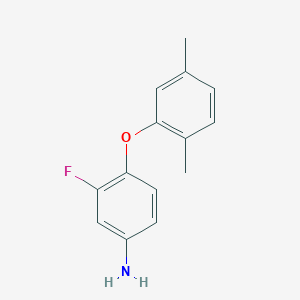

4-(2,5-Dimethylphenoxy)-3-fluoroaniline

Descripción general

Descripción

The compound "4-(2,5-Dimethylphenoxy)-3-fluoroaniline" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and potential synthetic routes for related compounds. Fluorinated anilines and their derivatives are of significant interest due to their applications in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of fluorinated anilines can involve various fluorinating agents and strategies. For instance, the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) has been described as a versatile and stable fluorinating agent that can facilitate the introduction of fluorine atoms into organic molecules . This reagent could potentially be used in the synthesis of "4-(2,5-Dimethylphenoxy)-3-fluoroaniline" by fluorinating the appropriate precursor. Additionally, the Ullmann methoxylation technique, which is a method for introducing methoxy groups into aromatic compounds, could be adapted for the synthesis of related fluoroaniline derivatives .

Molecular Structure Analysis

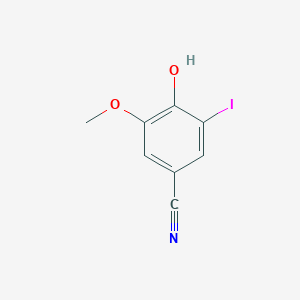

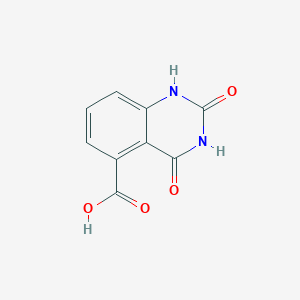

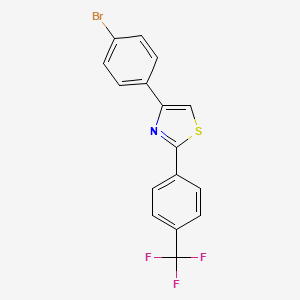

The molecular structure of "4-(2,5-Dimethylphenoxy)-3-fluoroaniline" would consist of a fluoroaniline moiety with a methoxy group in the para position relative to the amino group. The presence of fluorine is known to influence the electronic properties of aromatic compounds, often increasing their lipophilicity and metabolic stability, which is beneficial for drug development . The specific electronic effects of the fluorine atom on the aniline ring can be inferred from studies on similar fluorinated aromatic compounds .

Chemical Reactions Analysis

Fluorinated anilines can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), which allows for the introduction of different substituents into the aromatic ring . The presence of electron-withdrawing groups, such as fluorine, can facilitate these reactions by making the carbon atoms more susceptible to nucleophilic attack. Additionally, the papers describe the conversion of different functional groups into fluorinated analogs using Fluolead, which could be relevant for modifying the chemical structure of "4-(2,5-Dimethylphenoxy)-3-fluoroaniline" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(2,5-Dimethylphenoxy)-3-fluoroaniline" would be influenced by the presence of the fluorine atom and the dimethylphenoxy substituent. Fluorine is known to increase the stability and lipophilicity of compounds, which can be advantageous for drug molecules . The dimethylphenoxy group could further affect the compound's hydrophobicity and potential interactions with biological targets. The thermal stability and resistance to hydrolysis of related fluorinated compounds have been reported, which could also apply to "4-(2,5-Dimethylphenoxy)-3-fluoroaniline" .

Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

Research on compounds structurally related to 4-(2,5-Dimethylphenoxy)-3-fluoroaniline, such as 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, has shown potential applications in the field of nonlinear optics (NLO). These materials exhibit unique crystal structures characterized by dimeric Piedfort Units extending into two-dimensional networks. Such structures contribute to the materials' noncentrosymmetric nature, crucial for second-harmonic generation (SHG), a key property in NLO applications (Boese et al., 2002).

Organic Synthesis and Fluorinated Compounds

In organic chemistry, derivatives of 4-(2,5-Dimethylphenoxy)-3-fluoroaniline are utilized in the synthesis of various fluorinated compounds. Such compounds are significant for their potential applications in drug development and materials science. For example, the synthesis of 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone showcases the versatility of fluorinated anilines in synthesizing targeted molecules with potential pharmacological applications (Pei, 2001).

Anticancer and Antiviral Research

Fluorinated anilines, including those related to 4-(2,5-Dimethylphenoxy)-3-fluoroaniline, have been explored for their potential in anticancer and antiviral therapy. Syntheses of derivatives aimed at evaluating as anticancer and antihuman immunodeficiency virus (HIV) agents have been conducted, though the specific compound replacing the cytosine ring with a fluorinated aniline system showed inactivity against a variety of tumor cell lines in one study (Wang et al., 2000).

Pesticide Development

The characterization of N-derivatives of chloro-dimethylphenoxyacetamide, which shares a structural motif with 4-(2,5-Dimethylphenoxy)-3-fluoroaniline, has been carried out for potential applications as pesticides. These studies involve detailed X-ray powder diffraction analysis to understand the compounds' structural properties, which are crucial for developing effective pesticide agents (Olszewska et al., 2011).

Photophysical and Electrochemical Studies

Research into phlorin macrocycles, which can be derived from or related to the structural framework of 4-(2,5-Dimethylphenoxy)-3-fluoroaniline, has shown significant potential in photophysical and electrochemical applications. These studies demonstrate the compounds' ability to bind fluoride ions, altering their electrochemical and photophysical properties, thus offering applications in sensing and light-harvesting technologies (Pistner et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,5-dimethylphenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(16)8-12(13)15/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHYFIDTTRYRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263952 | |

| Record name | 4-(2,5-Dimethylphenoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethylphenoxy)-3-fluoroaniline | |

CAS RN |

937597-97-2 | |

| Record name | 4-(2,5-Dimethylphenoxy)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dimethylphenoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)